molecular formula C18H18F3N5 B10932525 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10932525
M. Wt: 361.4 g/mol
InChI Key: BXSZCBNZYIYNKR-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used include hydrazine, ethyl acetoacetate, and various aryl halides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-3-26-10-9-14(24-26)12-25(2)17-22-15(13-7-5-4-6-8-13)11-16(23-17)18(19,20)21/h4-11H,3,12H2,1-2H3

InChI Key

BXSZCBNZYIYNKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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